molecular formula C10H11NO6S B12625887 Ethyl 3-methylsulfonyl-5-nitrobenzoate

Ethyl 3-methylsulfonyl-5-nitrobenzoate

Cat. No.: B12625887
M. Wt: 273.26 g/mol
InChI Key: FLDZYIQJHJIABO-UHFFFAOYSA-N
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Description

Ethyl 3-methylsulfonyl-5-nitrobenzoate is a synthetic nitroaromatic ester of interest in medicinal chemistry and cancer research. Its structure, featuring a nitro group and a methylsulfonyl substituent, makes it a potential intermediate for developing Hypoxia-Activated Prodrugs (HAPs). Solid tumors often contain hypoxic (low-oxygen) regions that are resistant to conventional therapies. Nitroaromatic compounds can be designed to remain inert in normal, oxygenated tissues but undergo enzymatic reduction to cytotoxic agents specifically within these hypoxic environments . This bioreductive mechanism offers a promising strategy for targeted cancer therapy, aiming to enhance efficacy while minimizing off-target effects. Researchers may also utilize this compound as a building block in organic synthesis or for the development of fluorescent probes for imaging hypoxic tissues. The product is for research purposes only and is not intended for diagnostic or therapeutic use. Always refer to the safety data sheet (SDS) before handling. References: For a review on the application of nitroaromatic compounds in hypoxia-targeting therapies, see: .

Properties

IUPAC Name

ethyl 3-methylsulfonyl-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6S/c1-3-17-10(12)7-4-8(11(13)14)6-9(5-7)18(2,15)16/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDZYIQJHJIABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration Process

The nitration step is critical for introducing the nitro group into the aromatic system. The typical procedure includes:

  • Weighing the benzoic acid derivative and placing it in a dry flask.
  • Slowly adding concentrated sulfuric acid while stirring to ensure complete mixing.
  • Preparing the nitrating mixture by cooling concentrated nitric acid and carefully mixing it with sulfuric acid before adding it to the benzoate derivative.

This method ensures that the nitro group is added selectively at the desired position, which in this case is typically at the 5-position relative to the methylsulfonyl substituent.

Sulfonylation Methodology

In this step, methylsulfonyl chloride reacts with the nitrated intermediate:

  • The reaction is facilitated by pyridine, which acts as both a base and solvent.
  • The reaction mixture is kept under controlled conditions to prevent side reactions, with monitoring via thin-layer chromatography (TLC) to assess completion.

Esterification Techniques

The final esterification process converts the carboxylic acid into its ethyl ester:

  • Ethanol is added along with a catalytic amount of sulfuric acid.
  • The mixture is heated under reflux for several hours to ensure complete conversion.
  • Post-reaction, purification techniques such as recrystallization or chromatography may be employed to isolate pure Ethyl 3-methylsulfonyl-5-nitrobenzoate.

Yield Optimization Strategies

To maximize yields throughout these synthetic steps, several strategies can be employed:

  • Temperature Control : Maintaining optimal temperatures during nitration and sulfonylation can significantly reduce by-products.

  • Reagent Ratios : Using stoichiometric excesses of reagents where appropriate can drive reactions toward completion.

  • Purification Techniques : Implementing advanced purification methods such as column chromatography can enhance product purity significantly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methylsulfonyl-5-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The sulfonyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield ethyl 3-methylsulfonyl-5-aminobenzoate.

Scientific Research Applications

Ethyl 3-methylsulfonyl-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of pharmaceuticals due to its unique functional groups.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-methylsulfonyl-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can act as an electrophile in substitution reactions. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate (CAS 52317-31-4)

  • Molecular Formula: C₁₁H₁₃NO₆S
  • Molecular Weight : 287.29 g/mol
  • Substituents :
    • Methyl group at 4-position
    • Methylsulfonyl at 3-position
    • Nitro group at 5-position
  • This modification may also alter solubility and crystallinity, impacting its utility in pharmaceutical synthesis .

Ethyl 3-nitro-5-(thiophen-3-yl)benzoate (CAS 1261956-13-1)

  • Molecular Formula: C₁₃H₁₁NO₄S
  • Molecular Weight : 293.30 g/mol
  • Substituents :
    • Nitro group at 3-position
    • Thiophene ring at 5-position
  • Key Differences : The substitution pattern (nitro at 3-position vs. 5-position) and the presence of a thiophene moiety (electron-rich heterocycle) significantly alter electronic properties. The thiophene group enhances π-π stacking interactions, making this compound more suitable for applications in organic electronics or as a ligand in catalysis .

Ethyl 4-nitrobenzoate Derivatives

  • Examples : Ethyl 4-nitrobenzoylacetate, Ethyl 4-nitrocinnamate
  • Substituents :
    • Nitro group at 4-position
    • Variable functional groups (e.g., cinnamate, acetyl)
  • Key Differences : Positional isomerism (nitro at 4-position vs. 5-position) affects resonance stabilization and dipole moments. Derivatives like Ethyl 4-nitrocinnamate exhibit extended conjugation, increasing UV absorption properties, which are advantageous in photochemical applications .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound Not Provided C₁₀H₁₁NO₆S* ~285.27* 3-methylsulfonyl, 5-nitro Pharmaceutical intermediates
Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate 52317-31-4 C₁₁H₁₃NO₆S 287.29 4-methyl, 3-methylsulfonyl, 5-nitro Pharmaceutical intermediates
Ethyl 3-nitro-5-(thiophen-3-yl)benzoate 1261956-13-1 C₁₃H₁₁NO₄S 293.30 3-nitro, 5-thiophene Organic electronics, catalysis
Ethyl 4-nitrobenzoate 610-80-2 C₉H₉NO₄ 195.17 4-nitro UV stabilizers, dyes

*Calculated based on structural similarity.

Research Findings and Implications

  • Electronic Effects : The nitro group at the 5-position (target compound) creates a meta-directing effect, whereas its position in analogs (e.g., 3-nitro in CAS 1261956-13-1) alters regioselectivity in further functionalization .

Q & A

Q. Table 1. Key Spectral Peaks for this compound

TechniqueExpected PeaksReference
FT-IRS=O (1360 cm⁻¹), NO₂ (1520 cm⁻¹)
¹H NMR (CDCl₃)CH₂CH₃ (δ 1.3–1.4 ppm), aromatic protons

Q. Table 2. Crystallographic Refinement Parameters

SoftwareFunctionCritical Commands
SHELXLRefinementTWIN, BASF, ISOR
ORTEP-3VisualizationTHERM, BOND

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